6-(1,2-Dithiolan-3-yl)hexan-2-one
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Overview
Description
6-(1,2-Dithiolan-3-yl)hexan-2-one is an organic compound characterized by the presence of a five-membered ring containing two sulfur atoms (dithiolane) and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,3-bis-tert-butyl thioethers with bromine under mild conditions, leading to the formation of the dithiolane ring through a sulfonium-mediated ring-closure . This reaction proceeds rapidly and can be completed within minutes.
Industrial Production Methods
While specific industrial production methods for 6-(1,2-Dithiolan-3-yl)hexan-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(1,2-Dithiolan-3-yl)hexan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The dithiolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted dithiolane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its neuroprotective properties and potential as a therapeutic agent.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-(1,2-Dithiolan-3-yl)hexan-2-one involves its interaction with molecular targets through its dithiolane ring and ketone group. The dithiolane ring can undergo thiol-disulfide exchange reactions, which are important in redox biology and cellular signaling . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Dithiolan-2-yl)hexan-2-one: Similar structure but with a different positioning of the sulfur atoms in the dithiolane ring.
R-5-(1,2-dithiolan-3-yl)pentanoic acid:
Uniqueness
6-(1,2-Dithiolan-3-yl)hexan-2-one is unique due to its specific arrangement of the dithiolane ring and the hexan-2-one moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
643020-98-8 |
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Molecular Formula |
C9H16OS2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
6-(dithiolan-3-yl)hexan-2-one |
InChI |
InChI=1S/C9H16OS2/c1-8(10)4-2-3-5-9-6-7-11-12-9/h9H,2-7H2,1H3 |
InChI Key |
RDSXLEZBUWOKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCC1CCSS1 |
Origin of Product |
United States |
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